5-Nitro-4-phenylpentan-2-one
Description
Contextualization within Nitro-Ketone Chemistry and Synthetic Organic Transformations
5-Nitro-4-phenylpentan-2-one is a γ-nitro ketone, a class of organic compounds characterized by a nitro group (NO₂) and a ketone functional group separated by three carbon atoms. These compounds are valuable intermediates in organic synthesis due to the versatile reactivity of both functional groups. thieme-connect.comresearchgate.net The nitro group can be transformed into various other functionalities, such as amines, while the ketone can undergo a wide range of reactions, including reductions and carbon-carbon bond formations. thieme-connect.com This dual reactivity makes γ-nitro ketones, including this compound, important building blocks for the synthesis of more complex and biologically active molecules. thieme-connect.comnih.gov
The chemistry of nitro compounds, in general, is a well-studied field, with applications in the synthesis of pharmaceuticals and other fine chemicals. colab.ws Acyclic α-nitro ketones, where the nitro and keto groups are adjacent, are also recognized for their unique reactivity and are used to prepare various organic frameworks like chromans and isoxazoles. researchgate.net The presence of the phenyl group in this compound adds another layer of synthetic potential, allowing for modifications to the aromatic ring.
Significance of the Michael Addition in the Synthesis of γ-Nitro Ketones, including this compound
The primary method for synthesizing this compound and other γ-nitro ketones is the Michael addition reaction. masterorganicchemistry.com This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile, in this case, an enolate generated from acetone (B3395972), to an α,β-unsaturated nitro compound, specifically (E)-1-nitro-2-phenylethene (β-nitrostyrene). masterorganicchemistry.comcsic.es
The reaction is often catalyzed by organocatalysts, which are small organic molecules that can facilitate the reaction with high efficiency and stereoselectivity. thieme-connect.comthieme-connect.de Chiral organocatalysts, such as those derived from proline and other amino acids, have been extensively studied to produce specific stereoisomers (enantiomers) of γ-nitro ketones. nih.govmdpi.comresearchgate.net This is particularly important in pharmaceutical synthesis, where the biological activity of a molecule can be dependent on its specific three-dimensional structure.
The general mechanism of the Michael addition for the synthesis of this compound can be summarized in three steps:
Deprotonation: A base removes a proton from acetone to form an enolate. masterorganicchemistry.com
Conjugate Addition: The enolate attacks the β-carbon of (E)-1-nitro-2-phenylethene. masterorganicchemistry.com
Protonation: The resulting intermediate is protonated to yield this compound. masterorganicchemistry.com
The use of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, has been shown to be particularly effective in promoting this reaction with high yields and enantioselectivities. arkat-usa.orgsemanticscholar.org
Current Research Trajectories and Underexplored Facets of this compound Chemistry
Current research on this compound and related γ-nitro ketones is largely focused on the development of more efficient and selective catalytic systems for their synthesis. This includes the design of novel organocatalysts, such as those based on thiourea (B124793), sulfamides, and imidazolidine-tetrazoles, to improve reaction rates, yields, and stereoselectivities. arkat-usa.orgacs.orgscispace.com
Researchers are also exploring the application of these synthetic methods to a broader range of substrates to create a diverse library of γ-nitro ketones with different substitution patterns. csic.esthieme-connect.com The subsequent transformation of these compounds into other valuable synthetic intermediates, such as chiral γ-amino alcohols and pyrrolidine (B122466) carboxylic acids, is another active area of investigation. nih.govacs.org
While the synthesis of this compound is well-established, there may be underexplored facets of its chemistry. For instance, further investigation into its reactivity under different conditions could reveal new synthetic applications. Additionally, exploring its potential as a precursor for novel heterocyclic compounds or as a scaffold in medicinal chemistry could be fruitful areas for future research. The development of more "green" and sustainable synthetic protocols, for example, using water as a solvent or employing reusable catalysts, is also a continuing trend in this field. thieme-connect.commdpi.com
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound.
Table 1: Physicochemical Properties of this compound. Data sourced from PubChem and other chemical suppliers. arkat-usa.orgnih.govrrscientific.com
Table 2: Synthesis of this compound. This table outlines the primary reactants and reaction type for the synthesis of the target compound.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-4-phenylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-9(13)7-11(8-12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACXQXSTHNYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1574-86-3 | |
| Record name | NSC218323 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for 5 Nitro 4 Phenylpentan 2 One
Retrosynthetic Analysis and Key Disconnections for 5-Nitro-4-phenylpentan-2-one
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a γ-nitro ketone, the most logical disconnection is the carbon-carbon bond between the alpha- and beta-positions relative to the carbonyl group (the C4-C5 bond). This bond is strategically formed via a conjugate addition, specifically a Michael reaction.
This disconnection reveals two key synthons: an acetone (B3395972) enolate anion (a d3 synthon) acting as the nucleophile, and a phenyl-substituted nitroethene cation (an a2 (B175372) synthon) as the electrophile. The corresponding chemical equivalents for these synthons are acetone and (E)-2-nitro-1-phenylethene, commonly known as β-nitrostyrene. This retrosynthetic pathway highlights the Michael addition as the core strategy for synthesizing this compound.
Classical and Contemporary Approaches to the Synthesis of this compound
The synthesis of this compound has evolved from classical base-catalyzed methods, which produce racemic mixtures, to highly sophisticated contemporary approaches using organocatalysis to achieve high levels of stereocontrol.
The Michael addition is a nucleophilic addition of a carbanion or other nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (the Michael acceptor). In the context of this compound synthesis, acetone serves as the Michael donor, and β-nitrostyrene is the Michael acceptor. The reaction is driven by the formation of a stable enolate from acetone, which then attacks the electrophilic β-carbon of the nitroalkene. chemistrysteps.com
The foundational method for synthesizing this compound involves the condensation of acetone with β-nitrostyrene. In a typical procedure, a simple base is used to deprotonate acetone, generating an enolate. This enolate then adds to the β-position of the nitrostyrene (B7858105) molecule. Subsequent protonation of the resulting nitronate intermediate yields the final γ-nitro ketone product. While effective in forming the desired carbon-carbon bond, this classical approach lacks stereocontrol and results in a racemic mixture of the (R) and (S) enantiomers.
Contemporary synthetic efforts have focused on developing enantioselective versions of the Michael addition to produce single enantiomers of this compound. Organocatalysis has emerged as a powerful tool for this purpose, utilizing small, chiral organic molecules to catalyze the reaction and control its stereochemical outcome. semanticscholar.org These catalysts typically operate by forming chiral intermediates, such as enamines, and/or by activating the Michael acceptor through hydrogen bonding interactions. mdpi.com
####### 2.2.1.2.1. Primary Amine Thioureas as Catalysts
Bifunctional primary amine-thiourea catalysts are highly effective for the asymmetric Michael addition of ketones to nitroolefins. rsc.org Their catalytic cycle involves a dual-activation mechanism. The primary amine moiety of the catalyst reacts with acetone in a condensation reaction to form a chiral enamine intermediate. This enamine is the active nucleophile in the catalytic cycle. mdpi.com
Simultaneously, the thiourea (B124793) group on the catalyst acts as a hydrogen-bond donor, binding to and activating the nitro group of the β-nitrostyrene. libretexts.org This dual activation brings the nucleophile and electrophile together within a well-defined chiral environment, facilitating a highly stereoselective attack of the enamine on one specific face of the nitroalkene. Subsequent hydrolysis of the resulting iminium ion releases the chiral γ-nitro ketone product and regenerates the catalyst. mdpi.com This method has been shown to produce γ-nitro ketones with excellent enantioselectivities. acs.org
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| Saccharide-based Amine-thiourea | Toluene (B28343) | 72 | 99 | 95 |
| (S,S)-Diphenylethylenediamine deriv. | Toluene | 48 | 92 | 97 |
| Dehydroabietic Amine-based deriv. | Dichloromethane | 96 | 85 | >99 |
This table presents representative data compiled from studies on primary amine-thiourea catalyzed Michael additions of ketones to nitroolefins. rsc.orgacs.orgacs.org Conditions and specific substrates may vary between studies.
####### 2.2.1.2.2. Proline and Related Organocatalysts
L-Proline and its derivatives are among the most widely used organocatalysts for asymmetric Michael additions. libretexts.org The mechanism of proline catalysis involves the reaction of the secondary amine of proline with acetone to form a chiral enamine, similar to the action of primary amine catalysts. mdpi.com The carboxylic acid group of proline then plays a crucial role by acting as a Brønsted acid, protonating and activating the nitro group of the β-nitrostyrene through hydrogen bonding. mdpi.com
This intramolecular acid-base catalysis creates a highly organized, cyclic transition state that effectively shields one face of the enamine and directs the nitrostyrene to the other, leading to a high degree of enantioselectivity. wikipedia.org After the C-C bond formation, the intermediate is hydrolyzed to yield the final product and regenerate the proline catalyst. acs.org Various derivatives, including proline amides, have been developed to further optimize yield and stereoselectivity. acs.org
| Catalyst | Additive | Solvent | Yield (%) | ee (%) |
| L-Proline | None | DMSO | 72 | 93 |
| Proline Amide-Thiourea 1a | Benzoic Acid | Chloroform (B151607) | 99 | 91 |
| Proline Amide-Thiourea 1b | Acetic Acid | Toluene | 95 | 88 |
| Proline-derived Diamine | None | Water | 97 | 99 |
This table presents representative data from studies on proline and proline-derivative catalyzed Michael additions of ketones to nitroolefins. libretexts.orgacs.orgnptel.ac.in Conditions and specific substrates may vary.
Michael Addition Reactions: Foundation and Mechanistic Variants
Role of Organocatalysis in Enantioselective Michael Additions
Nanocellulose-Proline Concerted Catalysis
A novel and sustainable approach to the synthesis of compounds structurally related to this compound involves a concerted catalytic system utilizing nanocellulose and proline. Specifically, 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO)-oxidized cellulose (B213188) nanofibers (TOCNs) have demonstrated the ability to significantly enhance the catalytic activity of proline in asymmetric Michael additions. mdpi.com This organocatalytic system represents a green alternative to traditional metal-based catalysts. mdpi.com
The proposed mechanism suggests that the crystalline TOCNs, with their high density of surface carboxylate groups, play a crucial role in enhancing the reaction efficiency and stereoselectivity of proline-catalyzed Michael additions of ketones to nitroalkenes. mdpi.com This synergistic effect leads to moderate to high yields and excellent diastereoselectivities. The catalytic system is compatible with various substrates, including those with both electron-donating and electron-withdrawing groups on the phenyl ring of the nitrostyrene-type acceptor. mdpi.com This methodology, while demonstrated on similar structures, provides a promising route for the asymmetric synthesis of this compound.
Oxidative Routes to α-Nitro Ketones
α-Nitro ketones, such as this compound, are valuable synthetic intermediates. organic-chemistry.org Oxidative methods provide a direct pathway to these compounds from precursor molecules like α-nitro alcohols.
A classic and effective method for the preparation of α-nitro ketones is the oxidation of the corresponding α-nitro alcohols. mdpi.comnih.gov The precursor for this compound in this route would be 5-nitro-4-phenylpentan-2-ol, which can be synthesized via a Henry (nitroaldol) reaction.
Significant improvements to this method involve the use of potassium dichromate in an acidic solution. mdpi.comnih.gov This procedure allows for short reaction times and the easy isolation of pure α-nitro ketones, often without the need for complex purification methods. mdpi.comnih.gov In a modified procedure, the nitro alcohol is added gradually to the potassium dichromate solution, followed by the drop-wise addition of sulfuric acid. mdpi.com This approach has been shown to produce a series of alkyl and aryl α-nitro ketones in high purity and yields ranging from 85-95%. mdpi.com Other reagents reported for this transformation include wet-alumina supported chromium(VI) oxide and pyridinium (B92312) chlorochromate (PCC). mdpi.comresearchgate.net
Table 1: Comparison of Yields for α-Nitro Ketone Synthesis via Oxidation
| Oxidizing Agent System | Reported Yields | Reference |
|---|---|---|
| Potassium Dichromate / Sulfuric Acid | 85-95% | mdpi.com |
| Sodium Dichromate / Sulfuric Acid | 39-74% | mdpi.com |
| Wet-Alumina Supported CrO₃ | 68-86% | mdpi.com |
This is an interactive data table. You can sort and filter the data as needed.
An alternative route to α-nitro ketones is the direct C-acylation of primary nitroalkanes. organic-chemistry.orgorganic-chemistry.org N-Acylbenzotriazoles have emerged as efficient and stable acylating agents for this purpose. organic-chemistry.orgnih.govthieme-connect.com These reagents can be prepared from a wide variety of carboxylic acids and are often more stable than the corresponding acid chlorides. thieme-connect.com
The reaction involves treating a primary nitroalkane with an N-acylbenzotriazole in the presence of a base. organic-chemistry.org This method efficiently converts primary and α-functionalized primary nitroalkanes into the corresponding α-nitro ketones with yields reported to be between 39% and 86%. organic-chemistry.org The process is advantageous due to the stability of the starting materials and its broad applicability. organic-chemistry.org For the synthesis of this compound, this would entail the acylation of 1-nitro-2-phenylpropane using an acetylating agent like N-acetylbenzotriazole.
Optimizing Reaction Conditions and Scalability in the Synthesis of this compound
The efficiency and stereochemical outcome of the synthesis of this compound, particularly through asymmetric Michael additions, are highly dependent on reaction conditions.
Solvent Effects and Concentration Control in Asymmetric Michael Additions
The choice of solvent plays a critical role in the asymmetric Michael addition of nitroalkanes to α,β-unsaturated ketones. In the synthesis of γ-nitro ketones, such as the target compound, moving from a protic solvent like methanol (B129727) to an aprotic solvent can significantly enhance asymmetric induction. rsc.org For instance, the asymmetric induction in the addition of nitromethane (B149229) to chalcone (B49325) was greatly improved by replacing a chiral amine catalyst in methanol with its aminium fluoride (B91410) salt in an aprotic solvent. rsc.org The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome of the reaction. Concentration control is also crucial for minimizing side reactions and maximizing the yield and selectivity of the desired product.
Catalyst Loading and Temperature Optimization
Optimizing catalyst loading and reaction temperature is essential for achieving high yield and selectivity while minimizing costs and reaction time. In the context of the nanocellulose-proline catalyzed Michael addition, systematic screening of these parameters has been shown to be effective. mdpi.com
For the addition of ketones to nitroalkenes, it was found that a higher loading of the proline catalyst could lead to a decrease in diastereoselectivity. mdpi.com The optimal loading of (S)-proline was determined to be 7.5 mol% relative to the nitroalkene. mdpi.com Temperature also had a significant impact, with both yield and diastereoselectivity increasing with temperature. The best results for the TOCN-proline system were achieved at 40 °C. mdpi.com These findings highlight the importance of fine-tuning both catalyst concentration and temperature to maximize the efficiency of the synthesis of this compound.
Table 2: Effect of Catalyst Loading and Temperature on a Proline-Catalyzed Michael Addition
| (S)-Proline (mol%) | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (syn/anti) |
|---|---|---|---|---|
| 5.0 | 25 | 24 | 81 | 96/4 |
| 10.0 | 25 | 11 | 91 | 92/8 |
| 7.5 | 25 | 11 | 95 | 96/4 |
This is an interactive data table based on data for a model reaction. You can sort and filter the data as needed. mdpi.com
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, primarily achieved through the Michael addition of nitromethane to benzylideneacetone (B49655) (4-phenyl-3-buten-2-one), has been a subject of investigation within the framework of green chemistry. The focus has been on developing more sustainable and environmentally benign methodologies that align with the twelve principles of green chemistry. These approaches aim to reduce waste, improve energy efficiency, and utilize safer chemicals and catalysts. Key advancements in this area include the application of organocatalysis and solvent-free reaction conditions.
Organocatalysis has emerged as a powerful tool in the green synthesis of chiral molecules like this compound. Bifunctional organocatalysts, particularly those derived from cinchona alkaloids and incorporating a thiourea moiety, have been effectively employed. These catalysts operate through a dual activation mechanism, where the basic amine group of the cinchona alkaloid activates the nitromethane, while the thiourea group activates the benzylideneacetone through hydrogen bonding. This dual activation facilitates the carbon-carbon bond formation under mild conditions. The use of these metal-free, low-toxicity catalysts represents a significant green advantage over traditional metal-based catalysts, which can be toxic and difficult to remove from the final product. Research in this area has demonstrated high yields and enantioselectivities for the synthesis of γ-nitro ketones, showcasing the potential of organocatalysis in sustainable chemical production.
Another significant advancement in the green synthesis of this compound is the adoption of solvent-free reaction conditions, often in combination with microwave irradiation. The Michael addition of nitromethane to chalcone derivatives, including benzylideneacetone, has been successfully carried out without a solvent, which drastically reduces the generation of volatile organic compound (VOC) waste. Microwave-assisted synthesis further enhances the green credentials of this method by significantly reducing reaction times and, consequently, energy consumption compared to conventional heating methods. This solvent-free approach not only simplifies the reaction setup and workup procedures but also aligns with the principles of waste prevention and energy efficiency.
The following tables summarize the research findings on the application of these green chemistry principles to the synthesis of this compound and related compounds.
Table 1: Organocatalytic Synthesis of this compound and Analogues
| Catalyst | Michael Acceptor | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Cinchona Alkaloid-Thiourea Derivative | Benzylideneacetone | Toluene | 122 | High | High |
| Cinchona Alkaloid-Thiourea Derivative | p-Fluorochalcone | Toluene | 122 | 95 | 94 |
| Diarylprolinol Silyl Ether | 2-Oxoindoline-3-ylidene acetaldehyde | Not Specified | Not Specified | Good | Excellent |
Table 2: Microwave-Assisted Solvent-Free Synthesis of 1,3-Diaryl-4-nitro-1-butanones
| Michael Acceptor (Chalcone Derivative) | Time (min) | Yield (%) |
| Chalcone (1,3-Diphenyl-2-propen-1-one) | 7 | 68 |
| p-Chlorochalcone | 7 | 74 |
| p-Nitrochalcone | 5 | 72 |
| p-Methoxychalcone | 6 | 66 |
| 2,4-Dichlorochalcone | 7 | 90 |
These methodologies highlight a clear trend towards more sustainable practices in the synthesis of this compound, emphasizing the reduction of environmental impact through innovative catalytic systems and reaction conditions.
Chemical Reactivity and Reaction Mechanisms of 5 Nitro 4 Phenylpentan 2 One
Transformations of the Nitro Moiety
The nitro group is a versatile functional group known for its strong electron-withdrawing nature and its ability to undergo various transformations, most notably reduction and reactions involving the acidic alpha-proton.
The conversion of a nitro group to an amino group is a fundamental transformation in organic synthesis. For an aliphatic nitro compound like 5-nitro-4-phenylpentan-2-one, this reduction can be achieved using several established methods. The resulting product, 5-amino-4-phenylpentan-2-one, is a valuable synthetic intermediate.
Common methods for the reduction of aliphatic nitro groups include:
Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is employed in the presence of a metal catalyst. scielo.br Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are effective for this transformation. scielo.br The reaction conditions are typically mild, making it compatible with other functional groups, although the ketone moiety may also be susceptible to reduction depending on the specific catalyst and conditions.
Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is another common approach. Metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic media (e.g., hydrochloric acid or acetic acid) can effectively reduce the nitro group to an amine. scielo.br
Metal Hydrides: While lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it is a very powerful reducing agent and would also reduce the ketone in this compound. scielo.br Therefore, its selective use for the nitro group in this specific molecule would not be feasible without protection of the carbonyl group.
The choice of reagent is crucial for achieving chemoselectivity, particularly to avoid the simultaneous reduction of the ketone group.
| Reagent/Catalyst | Typical Conditions | Product | Notes |
| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | 5-amino-4-phenylpentan-2-one | Can also reduce the ketone to an alcohol under harsher conditions. |
| Fe/HCl or Fe/NH₄Cl | Reflux in aqueous ethanol | 5-amino-4-phenylpentan-2-one | A classic and cost-effective method. |
| Zn/AcOH | Acetic acid solvent | 5-amino-4-phenylpentan-2-one | Provides a mild method for reduction. |
| Raney Nickel | H₂ gas, solvent (e.g., EtOH) | 5-amino-4-phenylpentan-2-one | Effective catalyst for nitro group hydrogenation. scielo.br |
The carbon atom alpha to the nitro group (C-5 in this case) is acidic due to the strong electron-withdrawing effect of the nitro group. In the presence of a base, this compound can be deprotonated to form a nitronate (or aci-nitro) intermediate. wikipedia.orgorganic-chemistry.org This anion is resonance-stabilized, with the negative charge delocalized between the alpha-carbon and the oxygen atoms of the nitro group. wikipedia.org
The formation of the nitronate is a key step in several important reactions:
The Nef Reaction: This reaction converts a primary or secondary nitroalkane into a carbonyl compound. organic-chemistry.orgwikipedia.org Treatment of the nitronate salt of this compound with strong aqueous acid (pH < 1) would lead to the formation of 4-phenylpentane-2,5-dione. organic-chemistry.org The mechanism involves protonation of the nitronate to form a nitronic acid, which is then hydrolyzed to the ketone. wikipedia.org
Alkylation Reactions: The nitronate anion is a potent nucleophile and can react with electrophiles, such as alkyl halides, at the alpha-carbon. This allows for the formation of a new carbon-carbon bond at the C-5 position.
Henry (Nitroaldol) Reaction: As a nucleophile, the nitronate can add to carbonyl compounds (aldehydes or ketones) in a reaction known as the Henry or nitroaldol reaction. scielo.br This provides a pathway to synthesize more complex β-nitro alcohols.
The nitronate intermediate is a versatile species that significantly expands the synthetic utility of this compound, enabling carbon-carbon bond formation and transformation of the nitroalkane functionality. wikipedia.orgnih.gov
Reactivity of the Ketone Moiety and Adjacent Carbons
The ketone group at the C-2 position is another major site of reactivity, participating in nucleophilic additions and reactions involving the adjacent alpha-carbons.
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. Key reactions include:
Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol, 4-hydroxy-5-nitro-4-phenylpentane. This can be achieved with hydride reagents like sodium borohydride (B1222165) (NaBH₄), which is mild enough to not affect the nitro group. More powerful reagents like LiAlH₄ would also reduce the nitro group.
Addition of Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, yielding an alkene.
Condensation Reactions: The ketone can react with amines to form imines or with hydrazines to form hydrazones.
The molecule has two sets of alpha-hydrogens relative to the ketone: at C-1 (the methyl group) and C-3 (the methylene (B1212753) group). These protons are acidic and can be removed by a base to form an enolate anion. msu.edulibretexts.org
Enolate Formation: Under basic conditions, an equilibrium is established between the ketone and its enolate forms. The regioselectivity of enolate formation can often be controlled. The C-1 protons are kinetically favored for deprotonation (less sterically hindered), while the C-3 proton removal leads to the thermodynamically more stable enolate (more substituted double bond).
Aldol Condensation: The enolate of this compound can act as a nucleophile and add to another molecule of the ketone (a self-condensation) or to a different aldehyde or ketone (a crossed-aldol condensation). libretexts.org These reactions are fundamental for forming larger, more complex molecules.
Alkylation: The enolate can also be alkylated by treating it with an alkyl halide, leading to substitution at either the C-1 or C-3 position.
The presence of multiple acidic sites (alpha to the nitro group and alpha to the ketone) means that reaction conditions must be carefully chosen to achieve selective reactivity at the desired position.
Stereochemical Outcomes and Control in Transformations of this compound
The carbon atom at the C-4 position, bearing the phenyl group, is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. This has significant implications for its synthesis and reactivity.
Research has demonstrated that this compound can be synthesized with a high degree of stereocontrol. One effective method is the asymmetric Michael addition of nitromethane (B149229) to (E)-4-phenylbut-3-en-2-one (benzalacetone), catalyzed by a multifunctional organocatalyst. rsc.org This approach allows for the preparation of the compound with a high enantiomeric excess (ee). rsc.org
The pre-existing stereocenter at C-4 will influence the stereochemical outcome of subsequent reactions. This is known as diastereoselective induction.
Reduction of the Ketone: Reduction of the C-2 ketone will create a new stereocenter at C-2. The approach of the reducing agent will be influenced by the steric and electronic properties of the existing stereocenter at C-4, leading to a potential preference for one diastereomer of the resulting alcohol (4-hydroxy-5-nitro-4-phenylpentane) over the other.
Reactions at C-3: Reactions involving the formation of an enolate at C-3 and subsequent reaction with an electrophile will also be influenced by the adjacent C-4 stereocenter. The incoming electrophile will preferentially attack from the less sterically hindered face of the enolate, leading to diastereoselectivity in the product.
Controlling the stereochemistry during the synthesis and subsequent transformations of this compound is crucial for applications where a specific stereoisomer is required. cram.com
| Reaction | Stereochemical Consideration | Potential Outcome |
| Asymmetric Michael Addition Synthesis | Enantioselective catalysis | High enantiomeric excess (e.g., up to 97% ee) of the (R) or (S) enantiomer. rsc.org |
| Ketone Reduction (C-2) | Diastereoselective induction from C-4 | Formation of two diastereomeric alcohols in unequal amounts. |
| Enolate Reaction (at C-3) | Diastereoselective induction from C-4 | Formation of two diastereomeric products in unequal amounts. |
Diastereoselectivity and Enantioselectivity in Derivatization Reactions
The synthesis of this compound and its derivatives, typically through the Michael addition of a nitroalkane to an α,β-unsaturated ketone, is a cornerstone of its chemistry. This reaction is capable of generating up to two stereocenters, making both diastereoselectivity (the preference for forming one diastereomer over another) and enantioselectivity (the preference for forming one enantiomer over another) critical considerations.
Organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of the Michael addition to form γ-nitro ketones. For instance, the reaction of various ketones with nitroalkenes, catalyzed by a thiourea-based organocatalyst derived from (R,R)-1,2-diphenylethylenediamine (DPEN), can produce products with high levels of both diastereoselectivity and enantioselectivity rsc.org. These reactions have been reported to yield γ-nitro ketones with diastereomeric ratios (syn/anti) as high as 9/1 and enantiomeric excesses for the syn diastereomer ranging from 76–99% rsc.org. The syn and anti nomenclature refers to the relative configuration of the substituents at the newly formed stereocenters.
The choice of catalyst is paramount in dictating the stereochemical course of the reaction. Bifunctional catalysts, which can activate both the nucleophile and the electrophile, are particularly effective. For example, a chiral primary amine-thiourea catalyst derived from dehydroabietic amine has been shown to catalyze the Michael addition of nitroalkanes to α,β-unsaturated ketones, affording γ-nitro ketones with excellent enantioselectivities (up to 99% ee) organic-chemistry.org. Similarly, novel bifunctional pyrrolidine-based organocatalysts have demonstrated high catalytic efficiency and stereoselectivity in the Michael addition of ketones to nitroolefins, with diastereomeric ratios of up to 98:2 and enantiomeric excesses up to 99% wikipedia.org.
The following table summarizes representative results for the organocatalytic asymmetric Michael addition to form γ-nitro ketones, illustrating the high levels of stereoselectivity that can be achieved.
| Catalyst Type | Substrates | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) |
|---|---|---|---|
| (R,R)-DPEN-thiourea | Cycloketones + Nitroalkenes | 9/1 | 76-99% (syn) |
| Dehydroabietic amine-thiourea | Nitroalkanes + α,β-Unsaturated Ketones | Not Reported | Up to 99% |
| Pyrrolidine-based bifunctional | Ketones + Nitroolefins | Up to 98:2 | Up to 99% |
Chiral Induction Strategies in this compound Chemistry
The primary strategy for inducing chirality in the synthesis of this compound and its analogues is the use of chiral organocatalysts in the conjugate addition of nitroalkanes to enones. These catalysts create a chiral environment around the reacting molecules, influencing the stereochemical outcome of the carbon-carbon bond formation.
A common and effective approach involves the use of bifunctional catalysts that possess both a Brønsted acid and a Brønsted base functionality. Thiourea-based catalysts are a prime example. The thiourea (B124793) moiety can form hydrogen bonds with the nitro group of the electrophile (the nitroalkene), activating it for nucleophilic attack. Simultaneously, an amine group on the catalyst can react with the ketone (the nucleophile) to form a more reactive enamine intermediate. This dual activation is crucial for achieving high stereoselectivity.
For example, a catalyst derived from (R,R)-1,2-diphenylethylenediamine (DPEN) and a thiourea group operates through this dual activation mechanism. The primary amine of the DPEN backbone forms an enamine with the ketone, while the thiourea group activates the nitroalkene via hydrogen bonding. This organized transition state favors the approach of the enamine from one face of the nitroalkene, leading to a high degree of stereocontrol rsc.orgmdpi.com.
Cinchona alkaloids are another important class of scaffolds for chiral organocatalysts used in these reactions. Their rigid structure and multiple stereocenters make them excellent chiral inductors. Bifunctional catalysts incorporating a cinchona alkaloid core with a thiourea or squaramide group have been successfully employed in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, a reaction closely related to the synthesis of this compound derivatives.
The proposed mechanism for these bifunctional catalysts involves the formation of a ternary complex between the catalyst, the enamine (or enolate) of the nucleophile, and the nitroalkene. The specific geometry of this complex, dictated by the chiral catalyst, determines which diastereomer and enantiomer are formed preferentially.
The following table provides examples of chiral induction strategies and the types of catalysts employed in asymmetric Michael additions to form γ-nitro ketones.
| Catalyst Scaffold | Functional Groups | Proposed Mechanism of Action |
|---|---|---|
| (R,R)-1,2-diphenylethylenediamine (DPEN) | Primary amine and Thiourea | Dual activation: Enamine formation and H-bonding to nitro group |
| Dehydroabietic amine | Primary amine and Thiourea | Dual activation: Enamine formation and H-bonding to nitro group |
| Cinchona Alkaloids | Thiourea or Squaramide | Bifunctional activation of nucleophile and electrophile |
| Pyrrolidine (B122466) derivatives | Bifunctional groups | Enamine catalysis with stereodirecting groups |
Kinetic and Thermodynamic Considerations for this compound Transformations
The outcome of chemical reactions, including the formation of this compound, can be governed by either kinetic or thermodynamic control. Under kinetic control, the major product is the one that is formed fastest, as it has the lowest activation energy. Under thermodynamic control, the major product is the most stable one, and the reaction is typically reversible, allowing for equilibration to the lowest energy state wikipedia.orgdalalinstitute.comlibretexts.orglibretexts.org.
The Michael addition, which is the key reaction for synthesizing γ-nitro ketones, is generally considered to be a thermodynamically controlled process nih.govorganic-chemistry.org. This is supported by studies on the thermal reversibility of Michael adducts, including γ-nitroketones researchgate.net. The ability of the adduct to revert to its starting materials under certain conditions indicates that the reaction is reversible, a prerequisite for thermodynamic control.
In the context of the synthesis of this compound, this implies that if the reaction is allowed to proceed for a sufficient amount of time, especially at elevated temperatures, the product distribution will reflect the relative stabilities of the possible diastereomers. The more stable diastereomer will be the major product.
However, in asymmetric catalysis, the situation is more nuanced. The goal of using a chiral catalyst is to achieve a high enantiomeric excess, which is inherently a kinetic phenomenon. Since enantiomers have the same Gibbs free energy, thermodynamic control would inevitably lead to a racemic mixture wikipedia.org. Therefore, any catalytic reaction that produces a non-racemic mixture must be under at least partial kinetic control wikipedia.org.
The interplay between kinetic and thermodynamic control can be influenced by reaction conditions:
Temperature: Lower temperatures generally favor kinetic control, as there may not be enough energy to overcome the activation barrier for the reverse reaction or for the formation of the thermodynamically favored product if it has a higher activation energy.
Reaction Time: Shorter reaction times tend to favor the kinetic product, while longer reaction times allow for equilibration to the thermodynamic product.
Catalyst: The chiral catalyst is designed to lower the activation energy of the pathway leading to a specific stereoisomer, thus exerting kinetic control over the stereochemical outcome.
The following table summarizes the key factors influencing kinetic and thermodynamic control in the transformations of this compound.
| Control Type | Governing Factor | Favored Product | Typical Conditions |
|---|---|---|---|
| Kinetic | Rate of formation (lower activation energy) | Product formed fastest (often the desired enantiomer in asymmetric catalysis) | Low temperature, short reaction time, use of a stereoselective catalyst |
| Thermodynamic | Product stability (lower Gibbs free energy) | Most stable product (e.g., the more stable diastereomer) | Higher temperature, long reaction time, reversible reaction conditions |
Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Nitro 4 Phenylpentan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the detailed structural and stereochemical analysis of 5-Nitro-4-phenylpentan-2-one and its analogues. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the connectivity of atoms and their spatial relationships.
For the parent compound, this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals that can be assigned to the various protons within the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.20–7.33 ppm. The protons of the methylene (B1212753) group adjacent to the nitro group (H-5) present as diastereotopic protons, appearing as distinct doublet of doublets at approximately δ 4.60 and δ 4.69 ppm. The methine proton (H-4) resonates as a multiplet around δ 4.00 ppm, while the methylene protons adjacent to the carbonyl group (H-3) show a doublet at about δ 2.91 ppm. The methyl protons of the acetyl group (H-1) are observed as a sharp singlet at approximately δ 2.12 ppm.
The ¹³C NMR spectrum provides further structural confirmation, with the carbonyl carbon (C-2) appearing at a characteristic downfield shift of around δ 205.6 ppm. The carbons of the phenyl ring are observed in the aromatic region (δ 127.6–139.1 ppm). The carbon bearing the nitro group (C-5) is found at approximately δ 79.7 ppm, while the methine carbon (C-4) and the methylene carbon (C-3) resonate at about δ 39.3 and δ 46.4 ppm, respectively. The methyl carbon (C-1) appears at a more upfield position, around δ 30.6 ppm.
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and some of its derivatives, illustrating the influence of substituents on the electronic environment of the molecule.
Interactive Data Table: 1H and 13C NMR Data for this compound and Derivatives in CDCl3
| Compound | Proton (δ ppm) | Carbon (δ ppm) |
| This compound | H-1: 2.12 (s, 3H)H-3: 2.91 (d, J=7.2 Hz, 2H)H-4: 4.00 (m, 1H)H-5: 4.60 (dd, J=7.6, 12.4 Hz, 1H), 4.69 (dd, J=6.8, 12.4 Hz, 1H)Ar-H: 7.20-7.33 (m, 5H) | C-1: 30.6C-2: 205.6C-3: 46.4C-4: 39.3C-5: 79.7Ar-C: 127.6, 128.2, 129.3, 139.1 |
| 5-Nitro-4-(p-tolyl)pentan-2-one | H-1: 2.11 (s, 3H)Ar-CH₃: 2.31 (s, 3H)H-3: 2.91 (d, J=6.8 Hz, 2H)H-4: 3.93-4.0 (m, 1H)H-5: 4.57 (dd, J=7.8, 12.2 Hz, 1H), 4.66 (dd, J=7.0, 12.2 Hz, 1H)Ar-H: 7.08-7.14 (m, 4H) | C-1: 30.7Ar-CH₃: 21.3C-2: 205.7C-3: 46.4C-4: 39.0C-5: 79.9Ar-C: 127.5, 130.0, 136.0, 137.9 |
| 5-Nitro-4-(4-nitrophenyl)pentan-2-one | H-1: 2.16 (s, 3H)H-3: 2.97 (dd, J=3.2, 6.8 Hz, 2H)H-4: 4.11-4.18 (m, 1H)H-5: 4.65 (dd, J=8.4, 12.8 Hz, 1H), 4.76 (dd, J=6.4, 12.8 Hz, 1H)Ar-H: 7.43 (d, J=10.0 Hz, 2H), 8.20 (d, J=10.0 Hz, 2H) | C-1: 30.5C-2: 204.6C-3: 45.9C-4: 38.9C-5: 78.8Ar-C: 124.5, 128.8, 146.6, 147.8 |
| 5-Methyl-5-nitro-4-phenylhexan-2-one | H-1: 2.02 (s, 3H)C(CH₃)₂: 1.48 (s, 3H), 1.55 (s, 3H)H-3: 2.72 (dd, J=3.6, 17.2 Hz, 1H), 3.09 (dd, J=10.6, 17.0 Hz, 1H)H-4: 3.93 (dd, J=3.4, 10.6 Hz, 1H)Ar-H: 7.18-7.32 (m, 5H) | C-1: 30.5C(CH₃)₂: 22.7, 26.1C-2: 205.3C-3: 44.3C-4: 49.0C-5: 91.3Ar-C: 128.1, 128.8, 129.4, 137.9 |
| Data sourced from supporting information of an asymmetric multifunctional organocatalytic Michael addition study. |
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) in Complex Structure Determination
While 1D NMR provides fundamental information, 2D NMR techniques are crucial for unambiguously assigning signals and elucidating the connectivity and spatial relationships within more complex derivatives of this compound.
Correlation SpectroscopY (COSY) is a homonuclear correlation experiment that reveals proton-proton couplings. In a COSY spectrum of this compound, cross-peaks would be observed between the methine proton (H-4) and the adjacent methylene protons (H-3 and H-5), confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the HSQC spectrum would show a correlation between the proton signal at δ 2.12 ppm and the carbon signal at δ 30.6 ppm, definitively assigning them to the methyl group (C-1/H-1).
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. In the case of this compound, an HMBC experiment would show correlations from the methyl protons (H-1) to the carbonyl carbon (C-2) and from the methine proton (H-4) to the carbons of the phenyl ring, providing critical connectivity information.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.
For this compound (C₁₁H₁₃NO₃), the calculated monoisotopic mass is 207.0895 g/mol . The observation of a molecular ion peak (M⁺) at or near this value in a mass spectrum would confirm the molecular formula.
The fragmentation of β-nitro ketones in mass spectrometry is influenced by the functional groups present. Common fragmentation pathways for ketones include α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. For this compound, this could lead to the formation of an acylium ion. The nitro group can also direct fragmentation, often involving the loss of NO₂ (46 Da) or NO (30 Da).
High-Resolution Mass Spectrometry in Reaction Pathway Investigations
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of elemental compositions for the molecular ion and its fragments. In the context of the synthesis of this compound, which is often formed through a Michael addition, HRMS can be instrumental in confirming the structure of the product and identifying any potential byproducts. By comparing the exact measured mass with the calculated mass for the expected product, chemists can be highly confident in the outcome of the reaction.
Tandem Mass Spectrometry (MS/MS) for Elucidating Derivative Structures
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the resulting fragment ions are analyzed. This multi-stage analysis is particularly useful for elucidating the structures of unknown compounds or for confirming the structures of derivatives. For instance, if a derivative of this compound is synthesized, MS/MS can be used to fragment the molecular ion of the new compound. The resulting fragmentation pattern can be compared to that of the parent compound to identify the location of the modification. The loss of specific neutral fragments can provide strong evidence for the presence of certain functional groups and their connectivity within the molecule.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of this compound and for determining the enantiomeric excess (ee) in asymmetric syntheses.
Reverse-phase High-Performance Liquid Chromatography (HPLC) is a common technique for determining the purity of organic compounds. A suitable method for this compound would likely involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with an acidic modifier like formic acid for better peak shape. The purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Chiral High-Performance Liquid Chromatography (HPLC) in Asymmetric Synthesis
The synthesis of this compound often involves the creation of a stereocenter at the C-4 position. In asymmetric synthesis, the goal is to produce one enantiomer in excess of the other. Chiral HPLC is the most widely used technique for determining the enantiomeric excess of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column.
For this compound and its derivatives, polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective. The separation is typically carried out using a mobile phase of hexane (B92381) and isopropanol. The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram.
The following table provides examples of chiral HPLC conditions used for the determination of enantiomeric excess for this compound and its derivatives.
Interactive Data Table: Chiral HPLC Conditions for Enantiomeric Excess Determination
| Compound | Chiral Column | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Retention Time (min) (minor, major) |
| This compound | AD-H | 20:1 | 0.8 | 20.3, 22.2 |
| 5-Nitro-4-(p-tolyl)pentan-2-one | AD-H | 9:1 | 0.8 | 11.1, 12.4 |
| 5-Nitro-4-(4-nitrophenyl)pentan-2-one | AD-H | 9:1 | 0.8 | 43.4, 60.0 |
| Data sourced from supporting information of an asymmetric multifunctional organocatalytic Michael addition study. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization Product Analysis
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) can present challenges due to the polarity of the nitro and keto functional groups, which can lead to poor chromatographic peak shape and potential thermal degradation in the GC inlet. spectroscopyonline.comnih.gov To overcome these limitations, chemical derivatization is an essential strategy. This process converts the analyte into a more volatile, less polar, and more thermally stable derivative, thereby improving its chromatographic behavior and detection sensitivity. nih.gov
The primary targets for derivatization in the this compound molecule are the ketone (carbonyl) group and, potentially, the activated hydrogens on the carbon adjacent to the nitro group. Several established methods are suitable for this purpose.
Methoximation followed by Silylation: A robust and widely adopted two-step procedure involves first protecting the ketone group through methoximation, followed by silylation of any remaining active hydrogens. nih.govyoutube.com
Methoximation: The carbonyl group reacts with a reagent like methoxyamine hydrochloride (MeOx) to form a methoxime derivative. This step is crucial as it "locks" the ketone in place, preventing tautomerization (keto-enol isomerization) that could otherwise lead to the formation of multiple unwanted silylated byproducts. youtube.com
Silylation: A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is then added. MSTFA replaces active hydrogens (e.g., on hydroxyl or amine groups, though not present in the parent compound) with a trimethylsilyl (B98337) (TMS) group. youtube.com This process significantly reduces the polarity of the molecule and increases its volatility, making it ideal for GC-MS analysis.
Pentafluorobenzyl (PFB) Derivatization: Another powerful technique involves the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This reagent reacts specifically with aldehydes and ketones to form stable PFB-oxime derivatives. sigmaaldrich.comnih.gov These derivatives are highly volatile and exhibit excellent chromatographic properties. A key advantage of PFB derivatives is their high electron-capturing capability due to the five fluorine atoms. This makes them exceptionally sensitive for detection by an Electron Capture Detector (ECD) or by Mass Spectrometry operating in Negative Chemical Ionization (NCI) mode, which can significantly lower the limits of detection. nih.govresearchgate.net
The choice of derivatization strategy depends on the analytical goals, such as the desired sensitivity and the other functional groups present in any derivatives of this compound. The resulting derivatives can be readily separated on standard non-polar or mid-polarity capillary GC columns (e.g., SLB™-5ms) and identified based on their characteristic retention times and mass fragmentation patterns. sigmaaldrich.com
| Derivatization Strategy | Reagent(s) | Derivative Formed | Analytical Advantages |
|---|---|---|---|
| Methoximation + Silylation | 1. Methoxyamine hydrochloride (MeOx) 2. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Methoxime-TMS derivative | Increases volatility and thermal stability; prevents formation of multiple isomers by blocking tautomerization. nih.govyoutube.com |
| Pentafluorobenzyl Oxime Formation | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | Creates highly volatile and stable derivatives; enhances sensitivity for ECD and NCI-MS detection. sigmaaldrich.comnih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the structural elucidation of this compound. These methods provide detailed information about the specific functional groups present in the molecule and can also offer insights into its three-dimensional structure or conformation. mt.com IR spectroscopy relies on the absorption of infrared radiation by vibrating polar bonds, while Raman spectroscopy involves the inelastic scattering of monochromatic light, which is particularly sensitive to vibrations in non-polar and symmetric bonds. mt.com
Functional Group Identification: The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies that serve as a molecular fingerprint.
Nitro Group (NO₂): This group is readily identified by two strong and characteristic stretching vibrations. The asymmetric stretch (ν_as(NO₂)) appears as a very strong band in the IR spectrum, typically in the 1560–1500 cm⁻¹ region. The symmetric stretch (ν_s(NO₂)) gives rise to another strong band in the 1390–1330 cm⁻¹ range. researchgate.net
Ketone Group (C=O): The carbonyl stretch is one of the most prominent features in the IR spectrum, appearing as a strong, sharp absorption band. For a saturated aliphatic ketone like this compound, this band is expected around 1715 cm⁻¹. orgchemboulder.comlibretexts.org Its position can shift to lower wavenumbers if conjugation is present, but in this molecule, the phenyl group is not directly conjugated with the carbonyl, so a significant shift is not expected. spectroscopyonline.com
Phenyl Group (C₆H₅): The aromatic ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. In-ring C=C stretching vibrations typically appear as a pair of bands in the 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹ regions. researchgate.net
Aliphatic C-H Groups (CH₃, CH₂, CH): The stretching vibrations of the aliphatic C-H bonds in the pentanone backbone are found in the 3000–2850 cm⁻¹ region. nih.govacs.org
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretching | 3000 - 2850 | Medium-Strong |
| Ketone (C=O) | Stretching | ~1715 | Strong, Sharp |
| Aromatic C=C | Ring Stretching | 1600 - 1400 | Medium-Weak |
| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1500 | Very Strong |
| Nitro (NO₂) | Symmetric Stretching | 1390 - 1330 | Strong |
By analyzing the Raman spectra, potentially at different temperatures, it is possible to identify bands corresponding to different stable conformers. oup.com For instance, the relative orientation of the bulky phenyl group with respect to the nitro and acetyl groups can be investigated. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental results to calculate the theoretical vibrational spectra for various possible conformers, aiding in the assignment of the observed spectral features and providing a deeper understanding of the molecule's preferred three-dimensional structure. nsf.gov
Computational and Theoretical Investigations on 5 Nitro 4 Phenylpentan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations into molecular systems. For 5-Nitro-4-phenylpentan-2-one, these methods, particularly Density Functional Theory (DFT) and ab initio calculations, offer a molecular-level understanding of its properties and formation.
Density Functional Theory (DFT) has been employed to investigate the enantioselective synthesis of this compound. Theoretical calculations have been used to rationalize the observed stereoinduction in the addition of ketones to nitroalkenes. core.ac.uk For instance, in the organocatalyzed Michael addition of acetone (B3395972) to (E)-1-nitro-2-phenylethene, which yields this compound, DFT calculations at the B3LYP/6-31G* level of theory have been used to model the transition states. rsc.org These studies help in understanding the electronic and steric factors that govern the reactivity and stereochemical outcome of the reaction.
Further computational analysis has been performed using the M06-2X/6-311+G** level of theory to re-optimize structures, providing a more accurate description of hydrogen bond activations and dispersion forces, which are crucial in organocatalysis. core.ac.uk Solvation effects have also been incorporated using the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM). core.ac.uk Such detailed computational models are instrumental in designing more efficient and selective catalysts for the synthesis of chiral γ-nitroketones like this compound.
| Computational Method | Basis Set | Focus of Study | Reference |
|---|---|---|---|
| DFT (B3LYP) | 6-31G* | Calculation of transition state energies. | rsc.org |
| DFT (M06-2X) | 6-311+G** | Re-optimization of structures for improved accuracy of hydrogen bonding and dispersion forces. | core.ac.uk |
| IEF-PCM | - | Inclusion of solvation effects. | core.ac.uk |
While specific ab initio studies exclusively focused on this compound are not prevalent in the literature, these methods are often used in conjunction with DFT to provide a deeper understanding of reaction mechanisms. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be computationally intensive but offer high accuracy. In the context of the Michael addition to form γ-nitroketones, ab initio calculations can be used to corroborate DFT findings regarding transition state geometries and energies, thus providing a more robust model of the reaction pathway. thieme-connect.de These calculations are crucial for validating the proposed mechanisms of organocatalysis, including the roles of hydrogen bonding and enamine or iminium ion intermediates. thieme-connect.de
Molecular Dynamics Simulations and Conformational Analysis of this compound
To date, dedicated molecular dynamics (MD) simulations and detailed conformational analyses of this compound have not been extensively reported in the scientific literature. However, MD simulations have been performed on related Michael adducts to study their interactions with biological macromolecules. For instance, a molecular dynamics study was conducted on the interaction of compounds, including a derivative of this compound, with cyclooxygenase-2 (COX-2). nih.gov Such studies, while not focused on the conformational analysis of the molecule itself, highlight the potential of MD simulations to explore the behavior of this class of compounds in complex biological environments.
Theoretical Studies of Structure-Activity Relationships (SAR) in this compound Derivatives (focused on chemical activity, not biological outcomes)
Currently, there is a lack of specific theoretical structure-activity relationship (SAR) studies focusing on the chemical activity of this compound derivatives in the available literature. However, in silico predictions of pharmacokinetic properties have been conducted for a series of Michael adducts, which included derivatives of this compound. nih.govdovepress.com These computational approaches, while often geared towards biological outcomes, lay the groundwork for future SAR studies on the chemical reactivity and stability of this class of compounds. The principles of these in silico methods could be adapted to correlate structural features with chemical properties such as reaction kinetics or susceptibility to side reactions.
Computational Prediction of Enantioselectivity and Diastereoselectivity in Organocatalytic Reactions of this compound Precursors
The organocatalytic synthesis of γ-nitroketones, such as this compound, is a prime area for the application of computational methods to predict stereochemical outcomes. The Michael addition of ketones to nitroalkenes can generate up to two new stereocenters, making the control of enantioselectivity and diastereoselectivity a significant challenge.
Computational studies, primarily using DFT, have been instrumental in understanding and predicting the stereoselectivity of these reactions. By modeling the transition states of the C-C bond-forming step, researchers can determine the relative energies of the pathways leading to different stereoisomers. core.ac.uk For the synthesis of (R)-5-nitro-4-phenylpentan-2-one, theoretical calculations have been employed to justify the observed sense of stereoinduction. core.ac.uk These models often reveal that the catalyst forms a well-defined chiral environment through hydrogen bonding and steric interactions, which directs the approach of the reactants and favors the formation of one stereoisomer over the others.
Quantum chemical calculations have also been used to develop transition state models that explain the observed stereochemical course of the Michael addition of 1,3-dicarbonyl compounds to aliphatic nitroalkenes, a reaction analogous to the synthesis of this compound. rsc.org These models provide valuable insights for the rational design of new and improved organocatalysts for the asymmetric synthesis of γ-nitro compounds.
| Reactants | Catalyst System | Predicted Outcome | Experimental Outcome | Reference |
|---|---|---|---|---|
| Acetone and (E)-1-nitro-2-phenylethene | Carbamate-monoprotected trans-cyclohexane-1,2-diamine | High enantioselectivity for the (R)-enantiomer justified by theoretical calculations. | Up to 96% ee for related derivatives. | core.ac.uk |
| Acetone and (E)-1-nitro-2-phenylethene | Peptidomimetic organocatalyst | Transition state energies calculated to favor the observed stereoisomer. | High enantioselectivity. | rsc.org |
Derivatization and Functionalization Strategies of 5 Nitro 4 Phenylpentan 2 One
Chemical Transformations of the Nitro Group to Other Functional Moieties
The nitro group is a versatile functional group that can be transformed into various other moieties, significantly expanding the synthetic utility of the parent molecule.
Synthesis of Amines and Heterocycles from Nitro Ketones
Amine Synthesis: The reduction of the nitro group in γ-nitro ketones like 5-nitro-4-phenylpentan-2-one to a primary amine is a fundamental transformation. This conversion can be achieved using various reducing agents. Common methods include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). organic-chemistry.org Chemical reducing agents like zinc (Zn), iron (Fe), or tin (Sn) in an acidic medium are also effective for this purpose. organic-chemistry.org This transformation yields 5-amino-4-phenylpentan-2-one, a valuable intermediate for further synthesis.
Heterocycle Synthesis: γ-Nitro ketones are important precursors for the synthesis of various nitrogen-containing heterocycles. acs.orgunimi.it For instance, the reductive cyclization of γ-nitro ketones can lead to the formation of substituted pyrrolidines. The initial reduction of the nitro group to an amine, followed by an intramolecular condensation with the ketone carbonyl, forms a cyclic imine which is then further reduced to the final pyrrolidine (B122466) ring. The specific reaction conditions and reagents used can influence the stereochemistry and yield of the resulting heterocyclic product. acs.org
Modification of the Ketone Carbonyl and Alpha-Hydrogens
The ketone functionality and the adjacent acidic alpha-hydrogens are key sites for modification, allowing for chain elongation and the introduction of new functional groups.
Alkylation and Acylation Reactions at the Alpha-Carbon of this compound
The carbon atoms alpha to the ketone carbonyl group (C1 and C3) in this compound possess acidic protons. These protons can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles.
Alkylation: The direct asymmetric alkylation of ketones is a challenging but valuable transformation for creating new stereogenic centers. nih.gov In the case of this compound, selective deprotonation at the less hindered C1 methyl group using a bulky base like lithium diisopropylamide (LDA) at low temperatures would generate the kinetic enolate. This enolate can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to introduce an alkyl group at the alpha-position. youtube.com Using a smaller, non-bulky base at higher temperatures would favor the formation of the more substituted, thermodynamically stable enolate at C3, leading to alkylation at that position. youtube.com
Acylation: Similarly, the enolate of this compound can undergo acylation. Reaction of the enolate with an acylating agent, such as an acyl chloride or anhydride, introduces an acyl group at the alpha-carbon, forming a β-dicarbonyl compound. These resulting compounds are versatile synthetic intermediates.
Formation of Imines, Oximes, and Hydrazones from this compound
The carbonyl group of the ketone is susceptible to nucleophilic attack by nitrogen-based nucleophiles, leading to the formation of various C=N double-bonded derivatives.
Imines (Schiff Bases): The reaction of this compound with a primary amine (R-NH₂) under mildly acidic conditions results in the formation of an imine. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields an oxime. This reaction is analogous to imine formation and is often used for the characterization and purification of ketones.
Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) forms the corresponding hydrazone. researchgate.netresearchgate.net These derivatives are often crystalline solids with sharp melting points, making them useful for identification purposes. nih.gov
The general reaction scheme for the formation of these derivatives is presented below:
Table 1: Formation of Carbonyl Derivatives| Reactant | Product Class | General Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine | R-N=C(CH₃)(CH₂CH(C₆H₅)CH₂NO₂) |
| Hydroxylamine (NH₂OH) | Oxime | HO-N=C(CH₃)(CH₂CH(C₆H₅)CH₂NO₂) |
Aromatic Ring Functionalization Strategies on the Phenyl Moiety
The phenyl group in this compound can be functionalized through electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring.
Electrophilic Aromatic Substitution Reactions of this compound
The substituent already present on the benzene (B151609) ring, the 4-nitro-3-oxo-1-pentyl group (-CH(CH₂COCH₃)(CH₂NO₂)), influences both the rate of reaction and the position of the incoming electrophile. This alkyl group is generally considered an activating, ortho-, para-directing group due to its electron-donating inductive effect. cognitoedu.orglibretexts.org Therefore, incoming electrophiles will preferentially add to the ortho (C2' and C6') and para (C4') positions of the phenyl ring.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, likely at the para position to minimize steric hindrance, yielding compounds like 5-nitro-4-(4-nitrophenyl)pentan-2-one. rsc.org
Halogenation: Reaction with halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom (Br, Cl) onto the ring.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide/acyl chloride in the presence of a Lewis acid catalyst introduces an alkyl or acyl group.
The directing effects of the substituent are summarized in the following table.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Expected Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | para-nitro, ortho-nitro derivatives |
| Bromination | Br⁺ | para-bromo, ortho-bromo derivatives |
| Sulfonation | SO₃ | para-sulfonic acid, ortho-sulfonic acid derivatives |
Metal-Catalyzed Cross-Coupling Reactions on Halogenated Phenyl Derivatives
The strategic functionalization of the phenyl ring of this compound opens up a vast chemical space for creating a diverse library of analogues. Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.org By introducing a halogen atom (e.g., I, Br, Cl) onto the phenyl group, the molecule is primed for a variety of subsequent palladium-catalyzed transformations. These reactions typically involve the oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgwikipedia.org
The prerequisite for these derivatization strategies is the synthesis of halogenated precursors, such as 5-nitro-4-(halophenyl)pentan-2-one. These precursors can be prepared through standard electrophilic aromatic substitution reactions on a suitable phenyl-containing starting material. The choice of halogen and its position on the phenyl ring (ortho, meta, or para) can be controlled by the reaction conditions and the directing effects of existing substituents. The reactivity of the aryl halide in cross-coupling reactions generally follows the order I > Br > Cl. youtube.com
This section explores the potential application of several key metal-catalyzed cross-coupling reactions for the derivatization of halogenated this compound derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comharvard.eduyonedalabs.com This reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. harvard.edu
For a hypothetical application, a 4-(4-bromophenyl)-5-nitropentan-2-one could be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic systems. For instance, coupling with phenylboronic acid would yield a biphenyl (B1667301) derivative, while reaction with a pyridineboronic acid would introduce a heterocyclic motif, potentially modulating the compound's properties.
Hypothetical Suzuki-Miyaura Reaction:
The reaction conditions would typically involve a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate (B84403) in a solvent mixture such as dioxane/water or toluene (B28343). yonedalabs.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Potential Product |
| 5-Nitro-4-(4-iodophenyl)pentan-2-one | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 5-Nitro-4-(biphenyl-4-yl)pentan-2-one |
| 5-Nitro-4-(3-bromophenyl)pentan-2-one | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 5-Nitro-4-(3-(thiophen-2-yl)phenyl)pentan-2-one |
| 5-Nitro-4-(4-chlorophenyl)pentan-2-one | Pyridine-3-boronic acid pinacol (B44631) ester | Buchwald precatalyst, SPhos | K₃PO₄ | Toluene | 5-Nitro-4-(4-(pyridin-3-yl)phenyl)pentan-2-one |
Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process is an excellent method for the synthesis of substituted alkenes and is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen halide formed during the reaction. wikipedia.orgmdpi.com
A halogenated derivative of this compound could be reacted with various alkenes, such as styrene (B11656) or acrylates, to append unsaturated side chains to the phenyl ring. For example, the reaction of 5-nitro-4-(4-iodophenyl)pentan-2-one with ethyl acrylate (B77674) would introduce a propenoate group, which could be further modified. The reaction generally yields the trans isomer with high selectivity. organic-chemistry.org
Hypothetical Heck Reaction:
Typical catalysts for the Heck reaction include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in polar aprotic solvents like DMF or acetonitrile (B52724). mdpi.comnih.gov
Table 2: Representative Conditions for the Heck Reaction
| Aryl Halide Substrate | Alkene | Catalyst System | Base | Solvent | Potential Product |
| 5-Nitro-4-(4-iodophenyl)pentan-2-one | Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | (E)-Ethyl 3-(4-(1-nitro-4-oxopentan-2-yl)phenyl)acrylate |
| 5-Nitro-4-(4-bromophenyl)pentan-2-one | Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-5-Nitro-4-(4-styrylphenyl)pentan-2-one |
| 5-Nitro-4-(4-chlorophenyl)pentan-2-one | Allyl alcohol | Herrmann's catalyst | NaOAc | NMP/H₂O | 3-(4-(1-Nitro-4-oxopentan-2-yl)phenyl)propanal |
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. youtube.comwikipedia.org The reaction is unique in that it typically employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt (co-catalyst), in the presence of an amine base. wikipedia.orglibretexts.org This methodology provides a direct route to arylalkynes and conjugated enynes.
By applying this reaction to a halogenated this compound, a variety of alkyne-containing moieties can be introduced. For instance, coupling 5-nitro-4-(4-iodophenyl)pentan-2-one with phenylacetylene (B144264) would result in a diarylacetylene derivative. These alkynyl products can serve as versatile intermediates for further transformations, such as cycloadditions or reductions.
Hypothetical Sonogashira Reaction:
Commonly used catalyst systems include Pd(PPh₃)₂Cl₂ with a copper(I) iodide co-catalyst, and an amine base like triethylamine, which often also serves as the solvent. libretexts.orgmdpi.com
Table 3: Representative Conditions for Sonogashira Coupling
| Aryl Halide Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Potential Product |
| 5-Nitro-4-(4-iodophenyl)pentan-2-one | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 5-Nitro-4-(4-(phenylethynyl)phenyl)pentan-2-one |
| 5-Nitro-4-(4-bromophenyl)pentan-2-one | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine | Toluene | 5-Nitro-4-(4-((trimethylsilyl)ethynyl)phenyl)pentan-2-one |
| 5-Nitro-4-(4-iodophenyl)pentan-2-one | Propargyl alcohol | Pd(OAc)₂, XPhos, CuI | Cs₂CO₃ | Dioxane | 3-(4-(1-Nitro-4-oxopentan-2-yl)phenyl)prop-2-yn-1-ol |
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org
A halogenated this compound could be coupled with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes, to introduce a wide array of substituents. For example, reacting 5-nitro-4-(4-bromophenyl)pentan-2-one with tributyl(vinyl)tin (B143874) would yield a vinyl-substituted derivative.
Hypothetical Stille Reaction:
The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄ in a non-polar aprotic solvent such as toluene or THF. jk-sci.com
Table 4: Representative Conditions for Stille Coupling
| Aryl Halide Substrate | Organostannane Reagent | Catalyst System | Solvent | Potential Product |
| 5-Nitro-4-(4-bromophenyl)pentan-2-one | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 5-Nitro-4-(4-vinylphenyl)pentan-2-one |
| 5-Nitro-4-(4-iodophenyl)pentan-2-one | Trimethyl(phenyl)tin | Pd(dba)₂, P(o-tol)₃ | THF | 5-Nitro-4-(biphenyl-4-yl)pentan-2-one |
| 5-Nitro-4-(4-chlorophenyl)pentan-2-one | Tributyl(2-furyl)tin | Pd₂ (dba)₃, XPhos | Dioxane | 5-Nitro-4-(4-(furan-2-yl)phenyl)pentan-2-one |
Applications in Organic Synthesis and Catalysis Mechanistic and Building Block Focus
5-Nitro-4-phenylpentan-2-one as a Versatile Synthetic Building Block
The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of organic compounds. The presence of the nitro group, a powerful electron-withdrawing group, activates the neighboring methylene (B1212753) and methine protons, facilitating a range of carbon-carbon bond-forming reactions. Concurrently, the ketone functionality provides a handle for condensation and addition reactions, while the phenyl group influences the stereochemical outcome of reactions and can be a site for further functionalization.
Integration into Multicomponent Reactions for Complex Molecule Synthesis
While specific examples of this compound in multicomponent reactions (MCRs) are not extensively documented in publicly available research, the reactivity of γ-nitro ketones suggests their potential utility in such convergent synthetic strategies. MCRs, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.
The general reactivity of γ-nitro ketones allows for their participation in domino or cascade reactions, which are often key features of MCRs. For instance, the acidic α-protons of the ketone and the protons adjacent to the nitro group can be sequentially deprotonated and reacted with different electrophiles. A hypothetical MCR could involve the initial Michael addition of a nucleophile to an α,β-unsaturated system, followed by an aldol-type reaction with this compound, and subsequent cyclization to generate a complex heterocyclic scaffold.
The following table outlines a selection of well-established multicomponent reactions where a γ-nitro ketone like this compound could potentially be integrated as a key building block.
| Multicomponent Reaction | Potential Role of this compound | Resulting Scaffold |
| Hantzsch Dihydropyridine Synthesis | As the active methylene compound. | Dihydropyridines |
| Biginelli Reaction | As the β-dicarbonyl component (after tautomerization). | Dihydropyrimidinones |
| Mannich Reaction | As the active hydrogen compound. | β-Amino carbonyl compounds |
Role in the Construction of Diverse Organic Scaffolds and Chemical Intermediates
The true versatility of this compound is demonstrated in its role as a precursor to a variety of important organic scaffolds, particularly nitrogen-containing heterocycles. The nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions with the ketone functionality or with other introduced reactive sites.
One of the most significant applications of γ-nitro ketones is in the synthesis of chiral pyrrolidines, a structural motif found in numerous natural products and pharmaceuticals. The asymmetric reduction of the nitro group followed by reductive amination of the ketone can lead to the formation of substituted pyrrolidines with high stereocontrol.
Table of Synthetic Transformations:
| Starting Material | Reagents and Conditions | Product | Application of Product |
| This compound | 1. H₂, Pd/C2. Intramolecular reductive amination | 2-Methyl-3-phenylpyrrolidine | Chiral building block, ligand synthesis |
| This compound | 1. Reduction of nitro group (e.g., Zn, HCl)2. Acylation of amine3. Intramolecular condensation | Substituted dihydropyrroles | Precursors to alkaloids and other heterocycles |
| This compound | Michael addition of the corresponding nitronate to an α,β-unsaturated ester, followed by reduction and lactamization | Substituted γ-lactams | Core structures in bioactive molecules |
Catalytic Roles and Interactions of this compound Derivatives
Beyond its role as a synthetic building block, derivatives of this compound have the potential to participate in catalytic processes, either as ligands for metal catalysts or as key intermediates or substrates in organocatalytic cycles.
Potential as Ligands or Precursors for Catalytic Systems
While direct utilization of this compound as a ligand is uncommon, its derivatives, particularly those resulting from the transformation of the ketone and nitro groups, can serve as valuable ligands in asymmetric catalysis. For example, conversion of the nitro and ketone functionalities into a bidentate amino alcohol or a diamine can yield chiral ligands capable of coordinating with transition metals.
These metal complexes can then be employed as catalysts in a variety of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and oxidations. The stereochemical information embedded in the chiral ligand, originating from the stereocenters of the this compound precursor, can be effectively transferred to the product of the catalytic reaction.
Potential Ligand Architectures Derived from this compound:
| Ligand Type | Synthetic Transformation from this compound | Potential Catalytic Application |
| Chiral Amino Alcohol | Reduction of both nitro and ketone groups | Asymmetric transfer hydrogenation of ketones |
| Chiral Diamine | Reductive amination of the ketone and reduction of the nitro group | Asymmetric conjugate additions |
| Chiral β-Diketiminate-type ligand | Condensation of a diamine with the ketone and a derivative of the nitro group | Coordination chemistry and catalysis with various transition metals |
Investigation of this compound in Organocatalytic Cycles (as a substrate or intermediate)
The field of organocatalysis has witnessed significant advancements, and γ-nitro carbonyl compounds are frequently employed as substrates in these transformations. This compound can participate as a substrate in various organocatalyzed reactions, where a small chiral organic molecule activates the substrate and controls the stereochemical outcome of the reaction.
For instance, in an organocatalytic Michael addition, a chiral amine catalyst can activate an α,β-unsaturated aldehyde or ketone to form a reactive iminium ion. The enolate generated from this compound can then add to this iminium ion in a highly stereoselective manner. Such reactions are pivotal for the construction of complex molecules with multiple stereocenters.
Furthermore, this compound can be a key intermediate in organocatalytic cascade reactions. A typical cascade might involve an initial organocatalyzed conjugate addition to an acceptor, followed by an intramolecular reaction of the resulting intermediate, all facilitated by the same organocatalyst. The presence of multiple reactive sites in this compound makes it an ideal candidate for the design of such elegant and efficient synthetic sequences.
Advanced Methodological Developments and Future Research Directions
Continuous Flow Synthesis and Microreactor Technologies for 5-Nitro-4-phenylpentan-2-one Production
The transition from traditional batch processing to continuous flow synthesis offers substantial advantages for the production of this compound. Microreactor technology, characterized by channels with sub-millimeter dimensions, provides superior heat and mass transfer, enabling precise control over reaction parameters and improving safety, particularly for potentially hazardous reactions like nitrations. researchgate.netrsc.orgcardiff.ac.uk
The benefits of employing microreactors in organic synthesis include enhanced reaction yields, higher selectivity, and the ability to safely handle reactive intermediates. rsc.org For the synthesis of this compound, which is often prepared via a Michael addition, a continuous flow setup would allow for rapid optimization of reaction conditions such as temperature, residence time, and catalyst loading. This approach minimizes the formation of byproducts and facilitates easier scale-up. rsc.org While specific reports on the continuous flow synthesis of this compound are not prevalent, the successful application of this technology to other nitro-compounds, such as nitrofuran pharmaceuticals, demonstrates its feasibility and potential. researchgate.netnih.govuliege.be A flow-based system could feature in-line purification, telescoping multiple reaction steps without isolating intermediates, thus significantly reducing waste and operational time. rsc.org
| Parameter | Conventional Batch Reactor | Microreactor (Continuous Flow) |
| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-area-to-volume ratio |
| Mass Transfer | Often limited by diffusion | Enhanced due to short diffusion distances |
| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volumes |
| Scalability | Complex, often requires re-optimization | Simpler, by numbering-up or longer run times |
| Process Control | Limited, slow response | Precise control of temperature and residence time |
Chemoenzymatic Approaches to Asymmetric Synthesis of this compound
The development of stereoselective methods for the synthesis of chiral this compound is of significant interest. Chemoenzymatic strategies, which combine the selectivity of biocatalysts with the practicality of chemical synthesis, offer a powerful route to enantiomerically pure compounds. nih.gov Enzymes operate under mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity. nih.govrsc.org
For the asymmetric synthesis of this compound, several enzymatic strategies can be envisioned. Ene-reductases from the Old Yellow Enzyme (OYE) family are known to catalyze the asymmetric reduction of α,β-unsaturated compounds, including nitroalkenes. nih.gov An alternative approach involves the use of enzymes to catalyze the asymmetric Michael addition of nitromethane (B149229) to (E)-4-phenylbut-3-en-2-one. While this has been explored with organocatalysts, biocatalysts like carboligases and tautomerases are emerging as viable alternatives. nih.gov Furthermore, ketoreductases could be employed for the stereoselective reduction of the ketone moiety in this compound to produce chiral γ-nitro alcohols, which are valuable synthetic intermediates. nih.gov The use of a single biocatalyst, such as a hydroxynitrile lyase, has been shown to synthesize both (S)- and (R)-β-nitroalcohols with high enantioselectivity, showcasing the versatility of enzymatic methods. chemistryviews.org
| Enzyme Class | Potential Application in Synthesis | Stereochemical Outcome |
| Ene-reductases (OYE family) | Asymmetric reduction of a nitroalkene precursor | Access to chiral nitroalkanes |
| Carboligases/Tautomerases | Asymmetric Michael addition of nitromethane | Formation of enantiopure this compound |
| Ketoreductases (KREDs) | Stereoselective reduction of the carbonyl group | Synthesis of specific diastereomers of 5-nitro-4-phenylpentan-2-ol |
| Hydroxynitrile Lyases | Bidirectional catalysis for Henry/retro-Henry reactions | Potential for kinetic resolution or synthesis of related nitroalcohols chemistryviews.org |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for this compound
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling rapid prediction of reaction outcomes and optimization of complex reaction parameters. researchgate.neteurekalert.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and correlations that are not immediately obvious to human chemists. appliedclinicaltrialsonline.com
For the synthesis of this compound, ML models can be trained on data from high-throughput experiments to predict how variables like catalyst type, solvent, temperature, and reactant concentrations affect yield and enantioselectivity. nih.gov This data-driven approach moves beyond traditional one-variable-at-a-time optimization, allowing for the efficient navigation of complex reaction landscapes to find the global optimum conditions. nih.gov Machine learning algorithms can also predict the products of unknown reactions by learning from databases of known chemical transformations, thereby accelerating the discovery of novel synthetic routes. acs.orgnih.gov Platforms combining automated robotic synthesis with AI decision-making can autonomously perform and analyze experiments, leading to the rapid development of robust and efficient protocols for producing this compound. appliedclinicaltrialsonline.com
Exploration of Unconventional Reaction Pathways and Transformations of this compound
The nitro group is one of the most versatile functional groups in organic synthesis, capable of undergoing a wide array of transformations. scispace.com Research into unconventional reaction pathways for this compound could unlock novel molecular architectures and synthetic strategies.
Beyond its common transformations (e.g., reduction to an amine), the nitro group can participate in more complex reactions. For instance, studies on the related compound 4-nitro-4-phenylhexanoic acid have revealed unusual cyclization reactions leading to pyrrolidinone structures. nih.gov Similar unexpected reactivity could be explored for this compound under specific conditions, potentially yielding novel heterocyclic compounds. Other unconventional transformations could include:
Photocatalytic Activation: Using visible light to promote novel C-C or C-N bond formations.
Electrochemical Synthesis: Employing electrochemical methods for selective reductions or oxidations of the nitro or keto groups.
Metal-Organic Framework (MOF) Catalysis: Utilizing MOFs to capture nitrogen oxides and use them in nitration reactions under ambient conditions, offering a green alternative to traditional nitrating agents. nih.gov
Ring-Closing Metathesis: If appropriately functionalized, the pentanone backbone could undergo ring-closing metathesis to form cyclic structures.
Exploring these pathways could lead to the discovery of new derivatives of this compound with unique chemical properties and potential applications.
Development of Novel Analytical Techniques for In-Situ Monitoring of Reactions Involving this compound
The ability to monitor chemical reactions in real-time provides crucial kinetic and mechanistic data, enabling precise process control and optimization. The development of novel Process Analytical Technology (PAT) tools for in-situ monitoring is critical for advancing the synthesis of this compound, particularly in continuous flow systems.
Techniques such as attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors. These methods allow for the continuous tracking of reactant consumption and product formation without the need for sampling and offline analysis. For the synthesis of this compound, specific vibrational bands or NMR signals can be monitored:
FTIR Spectroscopy: Monitoring the disappearance of the C=C stretch of the enone starting material and the appearance of the characteristic asymmetric and symmetric stretches of the nitro group (typically around 1550 cm⁻¹ and 1370 cm⁻¹, respectively).
NMR Spectroscopy: Real-time ¹H NMR could track the signals corresponding to the protons adjacent to the nitro and keto groups in the product. rsc.org For example, the methylene (B1212753) protons adjacent to the nitro group in this compound appear as distinct doublet of doublets around 4.6-4.7 ppm. rsc.org
These advanced analytical methods provide a deeper understanding of reaction kinetics, help identify reactive intermediates, and ensure consistent product quality, paving the way for more robust and reproducible synthetic protocols.
Q & A
Q. What are the established synthetic routes for 5-nitro-4-phenylpentan-2-one, and what parameters influence reaction optimization?
The primary method involves the organocatalyzed Michael addition of acetone to β-nitrostyrenes (e.g., using chiral organocatalysts and acetic acid as a co-catalyst). Key parameters include:
- Catalyst loading (e.g., 20 mol% catalyst, 0.02 mmol per 0.1 mmol substrate) .
- Solvent selection : Reactions are typically performed in neat ketone solvents (e.g., acetone) to enhance nucleophilicity .
- Reaction duration : 48 hours under stirring to achieve optimal yields .
- Chromatographic purification : Hexane/ethyl acetate (4:1 v/v) is used for product isolation .
Q. Which analytical techniques are critical for characterizing this compound, and how are purity and structural integrity validated?
- NMR spectroscopy : H and C NMR confirm the ketone and nitro group positioning.
- GC-MS or LC-MS : Validates molecular mass and detects impurities.
- Elemental analysis : Ensures stoichiometric consistency (C, H, N, O).
- Melting point determination : For crystalline derivatives, though the compound itself may require derivatization for this analysis. Reproducibility requires detailed experimental protocols as per academic journal standards (e.g., Beilstein Journal of Organic Chemistry guidelines) .
Advanced Research Questions
Q. How can contradictions in reaction yields or stereochemical outcomes be resolved when synthesizing this compound via organocatalysis?
- Mechanistic studies : Probe the catalyst’s enantioselectivity using computational methods (DFT calculations) to identify transition states.
- Kinetic vs. thermodynamic control : Vary reaction temperature and monitor intermediates via in-situ IR or HPLC.
- Statistical analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst structure, solvent polarity) affecting yield discrepancies .
Q. What methodological strategies ensure reproducibility in asymmetric syntheses of this compound?
- Standardized protocols : Document catalyst preparation, substrate ratios, and purification steps rigorously, adhering to journal guidelines for experimental sections .
- Supporting information : Provide raw spectral data, chromatograms, and crystallographic files (if applicable) in supplementary materials .
- Cross-validation : Compare results with alternative catalysts (e.g., proline derivatives or metal complexes) to confirm stereochemical outcomes.
Q. How can researchers address conflicting spectroscopic data for this compound derivatives?
- Multi-technique validation : Combine H NMR, C NMR, and X-ray crystallography to resolve ambiguities in substituent positioning.
- Isotopic labeling : Use N-labeled nitro groups to track electronic effects in NMR spectra.
- Peer collaboration : Share data with independent labs to verify interpretations, aligning with qualitative research practices for resolving contradictions .
Data Presentation Guidelines
Q. What are the best practices for reporting synthetic and analytical data in publications?
- Tabulate key parameters : Include catalyst type, solvent, temperature, yield, and enantiomeric excess (ee) for clarity.
- Minimize redundancy : Avoid duplicating chromatographic or spectral data in the main text; summarize critical findings and refer to supplementary files .
- Ethical compliance : Disclose all unanticipated results (e.g., side reactions) to aid future research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
